molecular formula C8H10Cl2N2O B2811976 N-(2,2-dichloro-1-cyanoeth-1-en-1-yl)-2,2-dimethylpropanamide CAS No. 301158-77-0

N-(2,2-dichloro-1-cyanoeth-1-en-1-yl)-2,2-dimethylpropanamide

Cat. No.: B2811976
CAS No.: 301158-77-0
M. Wt: 221.08
InChI Key: WUPGTRGPLDMPKF-UHFFFAOYSA-N
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Description

N-(2,2-dichloro-1-cyanoeth-1-en-1-yl)-2,2-dimethylpropanamide is a chemical compound with the molecular formula C8H10Cl2N2O and a molecular weight of 221.08

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from readily available precursors. One common method involves the reaction of 2,2-dichloroacetonitrile with 2,2-dimethylpropanoic acid chloride in the presence of a suitable base, such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the synthesis of N-(2,2-dichloro-1-cyanoeth-1-en-1-yl)-2,2-dimethylpropanamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as recrystallization or chromatography, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dichloro-1-cyanoeth-1-en-1-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(2,2-dichloro-1-cyanoeth-1-en-1-yl)-2,2-dimethylpropanamide has several scientific research applications across different fields:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

  • Industry: Use in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,2-dichloro-1-cyanoeth-1-en-1-yl)-2,2-dimethylpropanamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as an inhibitor, it may bind to specific enzymes or receptors, thereby modulating their activity. The exact mechanism would need to be determined through experimental studies and molecular modeling.

Comparison with Similar Compounds

N-(2,2-dichloro-1-cyanoeth-1-en-1-yl)-2,2-dimethylpropanamide can be compared with other similar compounds, such as N-(2,2-dichloro-1-cyanoeth-1-en-1-yl)propanamide and related derivatives These compounds share structural similarities but may differ in their reactivity, biological activity, and applications

Properties

IUPAC Name

N-(2,2-dichloro-1-cyanoethenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2O/c1-8(2,3)7(13)12-5(4-11)6(9)10/h1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPGTRGPLDMPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=C(Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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